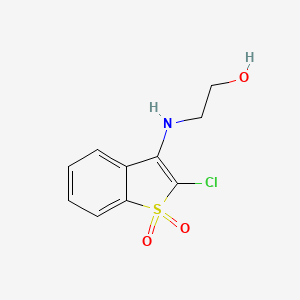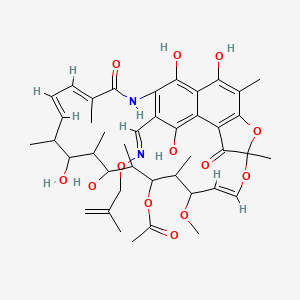
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with rifamycin SV, a well-known antibiotic.
Formylation: Rifamycin SV undergoes formylation to introduce the formyl group at the 3-position, resulting in 3-formylrifamycin SV.
Oximation: The formyl group is then converted to an oxime by reacting with hydroxylamine.
Alkylation: Finally, the oxime is alkylated with 2-methylprop-2-enyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the formylation, oximation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the formyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and formyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms, including the original formyl compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are those related to transcription and translation in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifamycin SV: The parent compound, known for its potent antibacterial activity.
Rifampicin: Another derivative of rifamycin, widely used in the treatment of tuberculosis.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis and other bacterial infections.
Uniqueness
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is unique due to its structural modifications, which enhance its pharmacological properties
Propriétés
Numéro CAS |
41970-69-8 |
|---|---|
Formule moléculaire |
C42H54N2O13 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylprop-2-enoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-19(2)18-55-43-17-27-32-37(50)30-29(36(27)49)31-39(25(8)35(30)48)57-42(10,40(31)51)54-16-15-28(53-11)22(5)38(56-26(9)45)24(7)34(47)23(6)33(46)20(3)13-12-14-21(4)41(52)44-32/h12-17,20,22-24,28,33-34,38,46-50H,1,18H2,2-11H3,(H,44,52)/b13-12+,16-15+,21-14+,43-17+ |
Clé InChI |
VMFGVCZXVUPFIS-DHYLSXSXSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC(=C)C)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


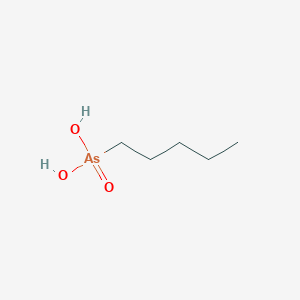
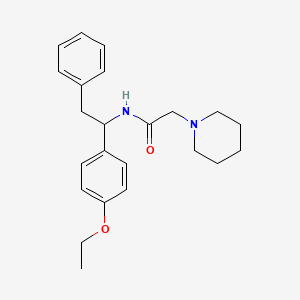

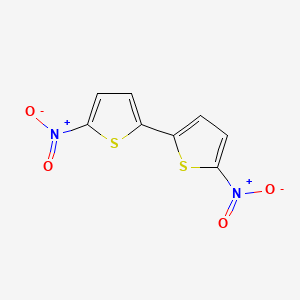

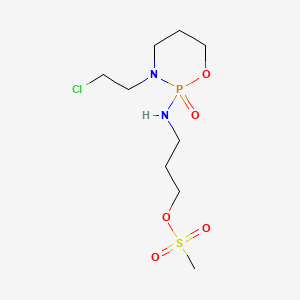

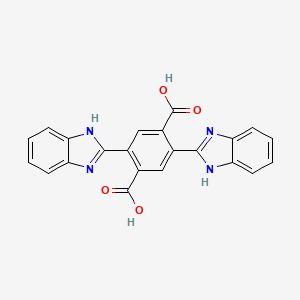
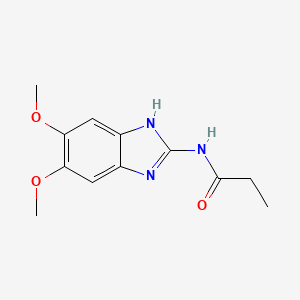
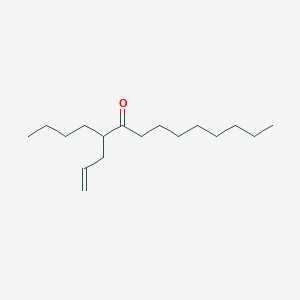
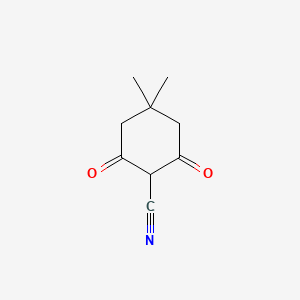
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

